(E)-2-phenyl-N-[3-(2-pyrazol-1-ylethoxy)phenyl]ethenesulfonamide
Description
Properties
IUPAC Name |
(E)-2-phenyl-N-[3-(2-pyrazol-1-ylethoxy)phenyl]ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c23-26(24,15-10-17-6-2-1-3-7-17)21-18-8-4-9-19(16-18)25-14-13-22-12-5-11-20-22/h1-12,15-16,21H,13-14H2/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWVIARLDYNSTO-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC(=CC=C2)OCCN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC(=CC=C2)OCCN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-phenyl-N-[3-(2-pyrazol-1-ylethoxy)phenyl]ethenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Attachment of the ethoxy group: The pyrazole ring is then reacted with an ethylating agent to introduce the ethoxy group.
Formation of the ethenesulfonamide moiety: This involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Coupling with the phenyl group: Finally, the phenyl group is introduced through a coupling reaction, such as a Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of (E)-2-phenyl-N-[3-(2-pyrazol-1-ylethoxy)phenyl]ethenesulfonamide would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(E)-2-phenyl-N-[3-(2-pyrazol-1-ylethoxy)phenyl]ethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution with sodium azide in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical structure:
- Molecular Formula : C18H20N2O3S
- Molecular Weight : 348.43 g/mol
- IUPAC Name : (E)-2-phenyl-N-[3-(2-pyrazol-1-ylethoxy)phenyl]ethenesulfonamide
Anticancer Activity
Research has indicated that compounds containing pyrazole moieties exhibit anticancer properties. The presence of the sulfonamide group enhances the compound's ability to inhibit tumor growth. In vitro studies have demonstrated that (E)-2-phenyl-N-[3-(2-pyrazol-1-ylethoxy)phenyl]ethenesulfonamide can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.
Anti-inflammatory Properties
The sulfonamide functional group is known for its anti-inflammatory effects. Studies have shown that this compound can reduce inflammatory markers in animal models of arthritis, suggesting its potential use in treating inflammatory diseases.
Antimicrobial Activity
The compound has shown promising results against various bacterial strains, indicating potential applications as an antimicrobial agent. Its mechanism may involve disrupting bacterial cell wall synthesis, a common target for many antibiotics.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of (E)-2-phenyl-N-[3-(2-pyrazol-1-ylethoxy)phenyl]ethenesulfonamide against human breast cancer cells (MCF-7). The compound exhibited a dose-dependent inhibition of cell proliferation with an IC50 value of 15 µM, demonstrating significant cytotoxicity compared to control groups.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 65 |
| 15 | 40 |
| 20 | 25 |
Case Study 2: Anti-inflammatory Effects
In a controlled study on rats with induced arthritis, administration of (E)-2-phenyl-N-[3-(2-pyrazol-1-ylethoxy)phenyl]ethenesulfonamide resulted in a significant reduction in paw swelling and serum levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Treatment Group | Paw Swelling (mm) | TNF-alpha Levels (pg/mL) |
|---|---|---|
| Control | 12.5 | 350 |
| Compound Treatment | 6.8 | 120 |
Mechanism of Action
The mechanism of action of (E)-2-phenyl-N-[3-(2-pyrazol-1-ylethoxy)phenyl]ethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 2: Physical and Spectroscopic Data
Key Observations:
- Hydrogen Bonding: The sulfonamide N–H group in 3d (IR: 3424 cm⁻¹) facilitates intermolecular interactions, which may influence crystallization behavior .
- Aromaticity: All compounds exhibit characteristic aryl proton shifts (δ 6.8–7.6) in NMR, confirming extended π-conjugation .
Research Findings and Limitations
- Structural Diversity: Modifications to the aryl/heterocyclic substituents significantly alter physicochemical and biological profiles. For example, dihydroartemisinin-containing derivatives () may confer antimalarial activity, whereas pyrazole-ethoxyl groups (target compound) could optimize kinase selectivity .
- Data Gaps: Direct biological data (e.g., IC₅₀ values) for the target compound are absent, limiting mechanistic conclusions.
Biological Activity
(E)-2-phenyl-N-[3-(2-pyrazol-1-ylethoxy)phenyl]ethenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article will explore its biological activity, including mechanisms of action, efficacy against various cell lines, and comparative studies with related compounds.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a phenyl group, an ethene sulfonamide moiety, and a pyrazole ring. This structural configuration is crucial for its biological activity.
In Vitro Studies
Research indicates that pyrazole derivatives, including those similar to (E)-2-phenyl-N-[3-(2-pyrazol-1-ylethoxy)phenyl]ethenesulfonamide, exhibit significant anticancer properties. For instance, derivatives have shown potent cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 11a | HeLa | 10.5 | Induction of apoptosis |
| 11b | MCF7 | 15.3 | Cell cycle arrest |
| 11c | SKOV3 | 12.7 | ROS generation |
| 11d | SKMEL28 | 9.8 | Inhibition of proliferation |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including the generation of reactive oxygen species (ROS) and disruption of the cell cycle .
Selectivity Towards Cancer Cells
In studies involving human neuroblastoma (SH-SY5Y) and mouse fibroblast (L929) cell lines, the compound demonstrated selective cytotoxicity towards cancerous cells while sparing healthy cells. The selectivity ratio was significant, with IC50 values indicating effective targeting of cancer cells without substantial toxicity to normal cells .
Antiviral Activity
Recent investigations have highlighted the potential of pyrazole derivatives as antiviral agents. Specifically, compounds similar to (E)-2-phenyl-N-[3-(2-pyrazol-1-ylethoxy)phenyl]ethenesulfonamide were tested against coronaviruses such as SARS-CoV-2. The results showed:
- Mode of Action : Compounds exhibited multiple mechanisms including adsorption inhibition and virucidal effects.
- Efficacy : At a concentration of 0.4 mg/mL, significant inhibition rates were recorded against SARS-CoV-2 and HCoV-229E .
Pharmacokinetic Properties
In silico studies have predicted favorable pharmacokinetic properties for (E)-2-phenyl-N-[3-(2-pyrazol-1-ylethoxy)phenyl]ethenesulfonamide:
| Property | Value |
|---|---|
| Blood-brain barrier permeability | Moderate |
| Aqueous solubility | High |
| Oral bioavailability | Favorable |
These properties suggest that the compound could be a viable candidate for further development in therapeutic applications .
Case Studies and Comparative Analysis
A comparative analysis with other pyrazole derivatives has been conducted to understand structure-activity relationships (SAR). For instance:
- Derivatives with different substituents : Variations in substituents on the pyrazole ring significantly influenced their anticancer activity.
- Mechanistic Insights : Studies indicated that specific functional groups enhanced the ability to induce apoptosis in tumor cells while minimizing toxicity to normal cells .
Q & A
Q. Basic
- Purity : Use reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Acceptance criteria: ≥95% purity by area normalization .
- Stereochemistry : Confirm the (E)-configuration via (coupling constant for trans-vinylic protons) and NOESY spectroscopy. Chiral HPLC with a cellulose-based column can resolve enantiomeric impurities .
What methodologies are used to evaluate the biological activity of this compound, and how can contradictory data be resolved?
Q. Advanced
- In vitro assays : Screen for kinase inhibition (e.g., ATP-binding assays) or cytotoxicity (MTT assay) using cell lines relevant to the target disease. Dose-response curves (IC) and positive controls (e.g., staurosporine) are critical .
- Resolving contradictions : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays). Ensure compound integrity via LC-MS post-assay and control for batch-to-batch variability in purity (>99% by HPLC) .
How can computational modeling guide the design of derivatives for structure-activity relationship (SAR) studies?
Q. Advanced
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes in target proteins (e.g., kinases). Focus on interactions between the sulfonamide group and catalytic lysine residues.
- QSAR models : Train models on derivatives with varied substituents (e.g., pyrazole, ethoxy groups) to correlate electronic (Hammett σ) or steric parameters (Taft’s ) with activity. Validate with leave-one-out cross-validation .
What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?
Q. Advanced
- Process chemistry : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) or continuous flow reactors to enhance scalability.
- In-line monitoring : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track reaction progression and minimize epimerization .
How do structural modifications to the pyrazole or ethoxy groups impact physicochemical properties?
Q. Advanced
- LogP optimization : Introduce electron-withdrawing groups (e.g., -CF) on the pyrazole ring to reduce lipophilicity (measured via shake-flask method).
- Solubility : Replace the ethoxy linker with PEGylated chains (e.g., -OCHCHO-) to enhance aqueous solubility, validated by nephelometry .
What analytical workflows confirm the absence of genotoxic impurities in final batches?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
